Quadrigemine B
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Description
Quadrigemine B is a minor alkaloid . It is noteworthy that this compound is one of the first examples of alkaloid structures made up of four tryptamine units .
Synthesis Analysis
The synthesis of this compound involves a unified strategy for enantioselective total synthesis of all stereoisomers of the [2+2] family of quadrigemine alkaloids . In this approach, two enantioselective intramolecular Heck reactions are carried out at the same time on precursors fashioned in four steps from either meso- or (+)-chimonanthine to form the two critical quaternary carbons of the peripheral cyclotryptamine rings of these products .
Molecular Structure Analysis
In the tetrameric this compound, the labile bond is located between unit 3 and 4 (“terminal”) and it belongs to the group of [3 + 1] polypyrroloindolines . The structure of this compound has been shown by chemical degradation to be a certain structure (no stereochemistry) .
Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex. The labile bond in this compound is located between unit 3 and 4 (“terminal”) and it belongs to the group of [3 + 1] polypyrroloindolines .
properties
CAS RN |
69937-10-6 |
---|---|
Molecular Formula |
C44H50N8 |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |
InChI Key |
AVQUGAAZHJLAOQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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